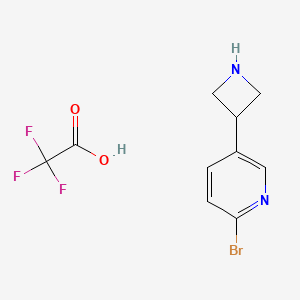

5-(Azetidin-3-yl)-2-bromopyridine;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(Azetidin-3-yl)-2-bromopyridine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2551120-12-6 . It has a molecular weight of 327.1 . The compound is stored at a temperature of 4 degrees Celsius and is shipped at normal temperature . It is in powder form .

Synthesis Analysis

Azetidines can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . A more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis

The InChI code for the compound is 1S/C8H9BrN2.C2HF3O2/c9-8-2-1-6(5-11-8)7-3-10-4-7;3-2(4,5)1(6)7/h1-2,5,7,10H,3-4H2;(H,6,7) .Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .It is a powder and is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis of Novel Ligands for Nicotinic Receptors : One application involves the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors. This compound was synthesized using a coupling reaction followed by deprotection with trifluoroacetic acid (TFA) (Karimi & Långström, 2002).

Antibacterial and Antifungal Activity : Azetidine derivatives like (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine have been synthesized and evaluated for their antibacterial and antifungal activity, displaying acceptable results (Rao, Prasad & Rao, 2013).

Development of Beta-Lactam Antibiotics : The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, representing a new class of heteroatom-activated beta-lactam antibiotics, has shown significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Synthesis of N-Aryl β-Amino Alcohols : Trifluoroacetic acid (TFA) has been used to promote a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This reaction yields medicinally important N-aryl β-amino alcohol derivatives (Roy, Baviskar & Biju, 2015).

Synthesis of Azetidinones and Amino Sugars : The Reformatsky reaction of bromodifluoroacetate with imine has been used to synthesize 3,3-difluoro-2-azetidinones and 2,3-dideoxy-2,2-difluoro-3-amino-sugars, important in the development of various biochemical compounds (Taguchi et al., 1988).

Synthesis of Optically Active Beta-Lactams : Optically active beta-lactams have been synthesized using a photochemical reaction of 3-deazauridines, followed by treatment with trifluoroacetic acid, illustrating its utility in stereochemistry and pharmaceuticals (Katagiri, Haneda & Kaneko, 1985).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

5-(azetidin-3-yl)-2-bromopyridine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.C2HF3O2/c9-8-2-1-6(5-11-8)7-3-10-4-7;3-2(4,5)1(6)7/h1-2,5,7,10H,3-4H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCOTSLVPNSKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN=C(C=C2)Br.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)

![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)

![ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate](/img/structure/B2504607.png)

![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)

![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)